molecular formula C20H20FKN6O5 B563621 Raltegravir-d3 Potassium Salt CAS No. 1246816-98-7

Raltegravir-d3 Potassium Salt

Numéro de catalogue: B563621
Numéro CAS: 1246816-98-7
Poids moléculaire: 485.532
Clé InChI: IFUKBHBISRAZTF-NXIGQQGZSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Raltegravir-d3 Potassium Salt is a labeled derivative of the antiretroviral drug raltegravir. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of raltegravir. The compound is a potent inhibitor of human immunodeficiency virus (HIV) integrase, an enzyme essential for the viral replication process .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Raltegravir-d3 Potassium Salt, a synthetic derivative of the antiretroviral drug Raltegravir, primarily targets the HIV-1 integrase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus as it is responsible for integrating the viral DNA into the host cell’s genome .

Mode of Action

This compound functions as an HIV-1 integrase inhibitor . It blocks the activity of the HIV-1 integrase enzyme, thereby preventing the integration of HIV-1 DNA into the host cell’s genome . This inhibition of the integrase enzyme subsequently inhibits the infection of host cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV replication pathway . By inhibiting the HIV-1 integrase enzyme, this compound prevents the integration of the HIV-1 viral DNA into the host cell’s genome . This action disrupts the viral replication process, leading to a decrease in the production of new viruses .

Pharmacokinetics

Raltegravir, the parent compound of this compound, is known to be absorbed from the gastrointestinal tract . It is approximately 83% bound to human plasma protein and is minimally distributed into red blood cells . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of HIV-1 replication . By preventing the integration of HIV-1 DNA into the host cell’s genome, the compound effectively inhibits the infection of host cells . This results in a decrease in the production of new viruses, thereby controlling the spread of the HIV infection .

Safety and Hazards

The safety data sheet for Raltegravir-d3 Potassium Salt indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Orientations Futures

Future research may focus on the development of novel polymorphic forms of Raltegravir and processes for its preparation . Additionally, the exploration of the solubility and stability of Raltegravir in different mediums could lead to the discovery of alternative solid forms with improved drug attributes .

Analyse Biochimique

Biochemical Properties

Raltegravir-d3 Potassium Salt plays a crucial role in biochemical reactions by inhibiting the HIV-1 integrase enzyme. This enzyme is responsible for integrating viral DNA into the host cell’s genome, a critical step in the HIV replication cycle. By blocking this enzyme, this compound prevents the integration of HIV-1 DNA, thereby inhibiting the infection of host cells . The compound interacts specifically with the integrase enzyme, forming a complex that hinders its activity. This interaction is highly specific and potent, making this compound an effective tool in HIV research.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In HIV-infected cells, it prevents the integration of viral DNA into the host genome, thereby halting the replication of the virus. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. By blocking the integrase enzyme, this compound disrupts the normal life cycle of HIV, leading to a decrease in viral load and an improvement in immune function . Additionally, studies have shown that this compound can influence the expression of genes involved in immune response and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the HIV-1 integrase enzyme. This enzyme catalyzes the insertion of viral DNA into the host cell’s genome, a process essential for viral replication. This compound binds to the active site of the integrase enzyme, preventing it from interacting with viral DNA. This binding inhibits the strand transfer step of integration, effectively blocking the replication of the virus . The compound’s deuterium labeling allows for precise tracking and analysis in biochemical studies, providing valuable insights into its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions, but its activity can degrade over extended periods. Studies have shown that this compound maintains its inhibitory effects on the integrase enzyme for a significant duration, but prolonged exposure to certain conditions can lead to a decrease in efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular function, particularly in the context of HIV infection.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the integrase enzyme and reduces viral load without causing significant adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant inhibition of viral replication.

Metabolic Pathways

This compound is primarily metabolized through glucuronidation, mediated by the enzyme uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1). This metabolic pathway is crucial for the clearance of the compound from the body . The renal clearance of unchanged this compound is a minor pathway, accounting for a small percentage of the total dose. The compound’s deuterium labeling allows for detailed studies of its metabolic flux and interactions with other metabolites, providing insights into its pharmacokinetic properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed from the gastrointestinal tract and binds to plasma proteins, facilitating its distribution throughout the body . The compound’s interaction with transporters and binding proteins influences its localization and accumulation in specific tissues. Studies have shown that this compound is minimally distributed into red blood cells, with a blood-to-plasma partitioning ratio of 0.6 . This distribution pattern is important for understanding its therapeutic effects and potential side effects.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its inhibitory effects on the integrase enzyme. The compound’s targeting signals and post-translational modifications direct it to the nucleus, where the integration of viral DNA occurs . This subcellular localization is critical for its function as an integrase inhibitor, as it ensures that the compound is present at the site of viral replication. Additionally, studies have shown that this compound can accumulate in other organelles, such as the endoplasmic reticulum, influencing its overall activity and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Raltegravir-d3 Potassium Salt involves multiple steps, starting with the preparation of the core structure of raltegravir. The final step involves the incorporation of deuterium atoms to produce the deuterated version, Raltegravir-d3, and the conversion to its potassium salt form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solid self-microemulsifying drug delivery systems (S-SMEDDS) to improve the dissolution properties of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Raltegravir-d3 Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted analogs .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Raltegravir-d3 Potassium Salt can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "3,4-dimethylbenzaldehyde", "ethyl trifluoroacetate", "potassium tert-butoxide", "methyl iodide", "sodium hydride", "methyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate", "deuterium oxide" ], "Reaction": [ "Step 1: Synthesis of intermediate 1 by reacting 3,4-dimethylbenzaldehyde with ethyl trifluoroacetate in the presence of potassium tert-butoxide", "Step 2: Synthesis of intermediate 2 by reacting intermediate 1 with methyl iodide and sodium hydride", "Step 3: Synthesis of intermediate 3 by reacting intermediate 2 with methyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate", "Step 4: Synthesis of Raltegravir-d3 Potassium Salt by reacting intermediate 3 with deuterium oxide and potassium tert-butoxide" ] }

Numéro CAS

1246816-98-7

Formule moléculaire

C20H20FKN6O5

Poids moléculaire

485.532

Nom IUPAC

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-olate

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4D3;

Clé InChI

IFUKBHBISRAZTF-NXIGQQGZSA-M

SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

Synonymes

N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-d3 Potassium Salt; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raltegravir-d3 Potassium Salt
Reactant of Route 2
Reactant of Route 2
Raltegravir-d3 Potassium Salt
Reactant of Route 3
Reactant of Route 3
Raltegravir-d3 Potassium Salt
Reactant of Route 4
Reactant of Route 4
Raltegravir-d3 Potassium Salt
Reactant of Route 5
Reactant of Route 5
Raltegravir-d3 Potassium Salt
Reactant of Route 6
Reactant of Route 6
Raltegravir-d3 Potassium Salt

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.